molecular formula C15H17N5 B1487075 4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1306739-92-3

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B1487075
M. Wt: 267.33 g/mol
InChI Key: BBDJTVWJDLONIW-UHFFFAOYSA-N
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Description

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CHBTB) is a heterocyclic compound that is gaining attention due to its potential applications in various scientific fields. It has been found to have numerous biochemical and physiological effects, and is being studied for its potential to be used in various lab experiments and research projects.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for the synthesis of compounds structurally related to "4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine". For instance, three-component condensation processes have been employed to create derivatives of this compound, highlighting its versatile reactivity and potential for generating a wide range of heterocyclic compounds with significant structural diversity (Potapov et al., 2011). These synthetic strategies underscore the compound's utility in organic chemistry, enabling the exploration of its chemical properties and the development of novel materials.

Antiproliferative Activity

The antiproliferative activities of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been investigated, revealing that these compounds exhibit varying degrees of efficacy against human cancer cell lines (Hranjec et al., 2012). This research indicates the potential therapeutic applications of these compounds in cancer treatment, demonstrating the importance of structural modifications to optimize their biological activities.

Biological Activity and Dihydrofolate Reductase Inhibition

Various derivatives of "4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine" have been synthesized and tested for their biological activity, particularly their ability to inhibit the activity of mammalian dihydrofolate reductase, an enzyme crucial for DNA synthesis (Dolzhenko & Chui, 2007). This research suggests potential applications of these compounds as antifolate drugs, offering a pathway for the development of new therapeutic agents.

Antinematodal Activity

Research into the antinematodal activities of fused triazinobenzimidazoles, including derivatives of the compound , has shown that these substances exhibit varying degrees of effectiveness against nematode parasites (Anichina, 2020). This finding highlights the potential of these compounds in developing new antiparasitic treatments, contributing to the field of veterinary medicine and pest management.

properties

IUPAC Name

4-cyclohex-3-en-1-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-2,4-5,8-10,13H,3,6-7H2,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJTVWJDLONIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140350
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

CAS RN

1306739-92-3
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-cyclohexen-1-yl)-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 3
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 4
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 5
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 6
4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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